4,6-Dimethoxy-2-phenylquinoline
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Overview
Description
4,6-Dimethoxy-2-phenylquinoline is a quinoline derivative with the molecular formula C17H15NO2. This compound is characterized by the presence of two methoxy groups at the 4 and 6 positions and a phenyl group at the 2 position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxy-2-phenylquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-phenylquinoline with methoxy-substituted aniline derivatives under acidic conditions. The reaction is often carried out in the presence of a strong acid, such as sulfuric acid, which facilitates the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxy-2-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or thiols are frequently employed.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2-phenylquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with DNA and various enzymes, leading to the inhibition of DNA synthesis and enzyme activity.
Pathways Involved: It can induce apoptosis in cancer cells by activating caspase pathways and inhibiting angiogenesis by targeting vascular endothelial growth factor (VEGF) receptors.
Comparison with Similar Compounds
4,6-Dimethoxy-2-phenylquinoline can be compared with other quinoline derivatives to highlight its uniqueness:
Similar Compounds: Other quinoline derivatives include 2-phenylquinoline, 4-methoxyquinoline, and 6-methoxyquinoline.
Uniqueness: The presence of two methoxy groups at the 4 and 6 positions and a phenyl group at the 2 position makes this compound distinct.
Properties
IUPAC Name |
4,6-dimethoxy-2-phenylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-19-13-8-9-15-14(10-13)17(20-2)11-16(18-15)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPOJTZHLOWKRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OC)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356561 |
Source
|
Record name | 4,6-dimethoxy-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22680-65-5 |
Source
|
Record name | 4,6-dimethoxy-2-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70356561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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